L-Threonine

Catalog No.
S702067
CAS No.
72-19-5
M.F
C4H9NO3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Threonine

CAS Number

72-19-5

Product Name

L-Threonine

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanoic acid

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1

InChI Key

AYFVYJQAPQTCCC-GBXIJSLDSA-N

SMILES

Array

solubility

Insoluble in ethanol, ethyl ether, chloroform
Insoluble in common neutral solvents
In water, 9.70X10+4 mg/L at 25 °C
97.0 mg/mL
Sparingly soluble in water; Soluble in buffer systems pH 5.5
Practically insoluble (in ethanol)

Synonyms

L-threonine;threonine;72-19-5;Threonin;(S)-Threonine;(2S,3R)-2-amino-3-hydroxybutanoicacid;L-(-)-Threonine;2-amino-3-hydroxybutyricacid;Threonine,L-;Threonine(VAN);Threoninum[Latin];Treonina[Spanish];(2S,3R)-2-Amino-3-hydroxybutyricacid;H-Thr-OH;L-Threonin;L-thr;(2S)-threonine;L-alpha-Amino-beta-hydroxybutyricacid;(2S,3R)-(-)-Threonine;L-2-Amino-3-hydroxybutyricacid;Threonine[USAN:INN];[R-(R*,S*)]-2-Amino-3-hydroxybutanoicacid;2-Amino-3-hydroxybutanoicacid,(R-(R*,S*))-;2-Amino-3-hydroxybutyrate;2-Amino-3-hydroxybutanoate

Canonical SMILES

CC(C(C(=O)O)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O

The exact mass of the compound l-Threonine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 97000 mg/l (at 25 °c)0.98 minsoluble in ethanol, ethyl ether, chloroforminsoluble in common neutral solventsin water, 9.70x10+4 mg/l at 25 °c97.0 mg/mlsparingly soluble in water; soluble in buffer systems ph 5.5practically insoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760118. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

L-Threonine (CAS 72-19-5) is a polar, uncharged essential amino acid containing two chiral centers (2S, 3R), making it a critical procurement target for both biological fermentation and asymmetric chemical synthesis[1]. Unlike generic amino acid mixtures, pure L-Threonine provides precise stereochemical control, ensuring 100% biological utilization in cell culture media and high enantiomeric excess when utilized as a chiral pool building block[2]. Its specific branched structure imparts distinct thermal stability and moderate aqueous solubility profiles, which directly dictate its processability in high-temperature manufacturing and aqueous formulations [1].

Substituting pure L-Threonine with its racemic counterpart (DL-Threonine) or its closest structural analog (L-Serine) introduces severe inefficiencies in both biological and chemical workflows [1]. In biological systems, the D-isomer in DL-Threonine is metabolically inactive for monogastrics and cell lines, effectively halving the active yield and requiring double the mass to achieve the same nutritional or growth baseline [1]. In chemical synthesis, replacing L-Threonine with L-Serine removes the critical beta-methyl group; this structural difference drastically alters the steric bulk, leading to a loss of enantioselectivity in asymmetric catalysis and significantly lowering the compound's thermal degradation threshold, thereby disrupting established manufacturing parameters[2].

Biological Utilization: Pure L-Isomer vs. Racemic Mixture

In nutritional and cellular applications, the stereochemistry of Threonine is absolute. Studies demonstrate that L-Threonine is 100% biologically active and utilized by monogastrics and mammalian cell cultures [1]. In contrast, DL-Threonine—a synthetic racemic mixture—contains 50% D-isomer, which is metabolically inactive in these systems [1]. Consequently, procuring DL-Threonine requires twice the material input to match the biological efficacy of pure L-Threonine, while introducing inactive metabolic byproducts that can complicate downstream processing.

Evidence DimensionBiological Utilization / Bioavailability
Target Compound Data100% utilization (L-Threonine)
Comparator Or Baseline~50% utilization (DL-Threonine)
Quantified Difference2x greater active yield per unit mass
ConditionsMonogastric nutrition and mammalian cell culture media

Procuring pure L-Threonine eliminates the waste and potential toxicity associated with inactive D-isomers, halving the required mass for biological formulations.

Aqueous Solubility Limits: L-Threonine vs. L-Serine

The presence of the beta-methyl group on L-Threonine significantly alters its interaction with water compared to its unbranched analog, L-Serine. Quantitative solubility data indicates that L-Threonine has an aqueous solubility of approximately 106 g/L at standard conditions, whereas L-Serine is highly soluble at up to 250 g/L[1]. This moderate solubility of L-Threonine is critical for controlling release rates in solid-dosage formulations and dictates the saturation limits during the synthesis of water-soluble metal complexes.

Evidence DimensionAqueous Solubility
Target Compound Data~106 g/L
Comparator Or Baseline~250 g/L (L-Serine)
Quantified Difference~57% lower aqueous solubility
ConditionsAqueous solution at 25°C

Understanding this solubility limit is essential for process engineers designing IV solutions, complexation reactions, or crystallization workflows, preventing unexpected precipitation.

Thermal Stability and Processing Thresholds: L-Threonine vs. L-Serine

L-Threonine exhibits superior thermal stability compared to L-Serine, which is vital for high-temperature processing such as extrusion or high-heat catalytic ligand synthesis. Thermogravimetric analysis reveals that the onset of massive decomposition for L-Serine occurs at 491 K (218 °C) [1]. In contrast, L-Threonine remains stable until significantly higher temperatures, with decomposition onset recorded between 521 K and 529 K (248–256 °C) [1]. This 30–38 K thermal buffer prevents premature degradation during aggressive manufacturing steps.

Evidence DimensionDecomposition Onset Temperature
Target Compound Data521–529 K (248–256 °C)
Comparator Or Baseline491 K (218 °C) (L-Serine)
Quantified Difference+30 to +38 K higher thermal stability
ConditionsThermogravimetric analysis (TGA) under argon/nitrogen flow

The higher decomposition threshold of L-Threonine reduces the risk of material loss and impurity generation during high-temperature extrusion or sterilization processes.

Chiral Precursor Enantioselectivity: L-Threonine vs. L-Serine

In the synthesis of chiral ligands, such as bis(oxazoline) complexes, the steric bulk of the precursor is paramount. L-Threonine possesses an extra methyl group at the chiral beta-carbon compared to L-Serine. When utilized in palladium-catalyzed asymmetric allylic alkylation, L-Threonine-derived catalysts achieve exceptional enantioselectivities, whereas substituting L-Serine in these identical ligand frameworks results in a reversal or significant loss of enantioselectivity due to the lack of sufficient steric hindrance at the critical coordination site[1].

Evidence DimensionEnantiomeric Excess (ee) / Stereocontrol
Target Compound DataMaintained high enantioselectivity
Comparator Or BaselineReversed or lost enantioselectivity (L-Serine derivatives)
Quantified DifferenceCritical steric differentiation leading to maintained vs. reversed asymmetric induction
ConditionsPalladium-catalyzed asymmetric allylic alkylation

For pharmaceutical intermediate synthesis, L-Threonine is a non-negotiable precursor to guarantee the high enantiomeric purity required for active pharmaceutical ingredients (APIs).

Mammalian Cell Culture and Fermentation Media

Directly leveraging its 100% biological utilization compared to the 50% active DL-Threonine, L-Threonine is an indispensable, procurement-critical component in defined media for monoclonal antibody production and recombinant protein expression [1].

Chiral Ligand Synthesis for Asymmetric Catalysis

Building on its unique steric profile that prevents the enantioselectivity reversal seen with L-Serine, L-Threonine is the preferred chiral pool starting material for synthesizing bis(oxazoline) catalysts used in pharmaceutical manufacturing[2].

High-Temperature Feed Extrusion and Pelleting

Capitalizing on its elevated decomposition temperature (521–529 K), L-Threonine is ideal for inclusion in animal feed premixes that undergo aggressive thermal processing, ensuring no nutritional degradation occurs compared to less stable amino acids [3].

Aqueous Metal-Amino Acid Chelation

Utilizing its specific moderate solubility profile (106 g/L), L-Threonine is used to synthesize stable, water-soluble metal complexes for agricultural micronutrients without oversaturating the solution, a risk prevalent when using highly soluble analogs like L-Serine [4].

Physical Description

Solid; [Merck Index]
Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid
White crystalline powder; slight savoury aroma

Color/Form

Colorless crystals
Crystals

XLogP3

-2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

119.058243149 Da

Monoisotopic Mass

119.058243149 Da

Heavy Atom Count

8

LogP

-2.94
-2.94 (LogP)
log Kow = -2.94
-2.94

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxide/.

Melting Point

256 °C (decomposes)
MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine)
256 °C

UNII

TFM6DU5S6A
2ZD004190S

Related CAS

82822-12-6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 133 of 134 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

L-Threonine makes up collagen, elastin, and enamel protein. It aids proper fat metabolism in the liver, helps the digestive and intestinal tracts function more smoothly, and assists in metabolism and assimilation.

Therapeutic Uses

L-threonine has been used clinically with the aim of increasing glycine concentrations in the cerebral spinal fluid of patients with spasticity. When given in amounts of 4.5 to 6.0 g/day for 14 days, no adverse clinical effects were noted in such patients.
/Experimental Therapy/ To determine whether the naturally occurring amino acid threonine, a potential precursor for glycine biosynthesis in the spinal cord, has an effect on spasticity in multiple sclerosis, 26 ambulatory patients were entered into a randomized crossover trial. Threonine administered at a total daily dose of 7.5 g reduced signs of spasticity on clinical examination, although no symptomatic improvement could be detected by the examining physician or the patient. In contrast to the side effects of sedation and increased motor weakness associated with antispasticity drugs commonly used for the treatment of multiple sclerosis, no side effects or toxic effects of threonine were identified...
/Experimental Therapy/ ... 4.5 and 6.0 g/day of L-threonine /was administered/ to 18 patients with familial spastic paraparesis (FSP) according to a double-blind, crossover protocol. ... L-threonine significantly suppressed the signs of spasticity even though the benefits were not clinically valuable.
/Experimental Therapy/ A randomized, double-blind, placebo-controlled trial was carried out in 22 patients with hypostatic leg ulceration. Patients were treated topically with either a cream containing the amino acids l-cysteine, glycine and dl-threonine or the cream base alone (placebo). Most patients had their leg ulcers treated and dressed 3-times per week for 12 weeks. ... The degree of healing and decrease of pain were significantly better in the group of patients receiving the amino acid combination. It would appear from this study that l-cysteine, glycine and dl-threonine in combination are of value in promoting would healing in hypostatic leg ulceration.

Pharmacology

L-Threonine is an essential amino acid that helps to maintain the proper protein balance in the body. It is important for the formation of collagen, elastin, and tooth enamel, and aids liver and lipotropic function when combined with aspartic acid and methionine.
Threonine is an essential amino acid in humans (provided by food), Threonine is an important residue of many proteins, such as tooth enamel, collagen, and elastin. An important amino acid for the nervous system, threonine also plays an important role in porphyrin and fat metabolism and prevents fat buildup in the liver. Useful with intestinal disorders and indigestion, threonine has also been used to alleviate anxiety and mild depression. (NCI04)

Mechanism of Action

L-Threonine is a precursor to the amino acids glycine and serine. It acts as a lipotropic in controlling fat build-up in the liver. May help combat mental illness and may be very useful in indigestion and intestinal malfunctions. Also, threonine prevents excessive liver fat. Nutrients are more readily absorbed when threonine is present.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/

Vapor Pressure

0.00000004 [mmHg]

Other CAS

80-68-2
7013-32-3
72-19-5

Absorption Distribution and Excretion

Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
About 11 to 15 g of nitrogen are excreted each day in the urine of a healthy adult consuming 70 to 100 g of protein, mostly in the form of urea, with smaller contributions from ammonia, uric acid, creatinine, and some free amino acids. These are the end products of protein metabolism, with urea and ammonia arising from the partial oxidation of amino acids. Uric acid and creatinine are indirectly derived from amino acids as well. The removal of nitrogen from the individual amino acids and its conversion to a form that can be excreted by the kidney can be considered as a two-part process. The first step usually takes place by one of two types of enzymatic reactions: transamination or deamination. Transamination is a reversible reaction that uses ketoacid intermediates of glucose metabolism (e.g., pyruvate, oxaloacetate, and alpha-ketoglutarate) as recipients of the amino nitrogen. Most amino acids can take part in these reactions, with the result that their amino nitrogen is transferred to just three amino acids: alanine from pyruvate, aspartate from oxaloacetate, and glutamate from alpha-ketoglutarate. Unlike many amino acids, branched-chain amino acid transamination occurs throughout the body, particularly in skeletal muscle. Here the main recipients of amino nitrogen are alanine and glutamine (from pyruvate and glutamate, respectively), which then pass into the circulation. These serve as important carriers of nitrogen from the periphery (skeletal muscle) to the intestine and liver. In the small intestine, glutamine is extracted and metabolized to ammonia, alanine, and citrulline, which are then conveyed to the liver via the portal circulation. Nitrogen is also removed from amino acids by deamination reactions, which result in the formation of ammonia. A number of amino acids can be deaminated, either directly (histidine), by dehydration (serine, threonine), by way of the purine nucleotide cycle (aspartate), or by oxidative deamination (glutamate). ... Glutamate is also formed in the specific degradation pathways of arginine and lysine. Thus, nitrogen from any amino acid can be funneled into the two precursors of urea synthesis, ammonia and aspartate.
Although it seems clear that the efficiency of dietary protein digestion (in the sense of removal of amino acids from the small intestinal lumen) is high, there is now good evidence to show that nutritionally significant quantities of indispensable amino acids are metabolized by the tissues of the splanchnic bed, including the mucosal cells of the intestine. Thus, less than 100% of the amino acids removed from the intestinal lumen appear in the peripheral circulation, and the quantities that are metabolized by the splanchnic bed vary among the amino acids, with intestinal threonine metabolism being particularly high.
For more Absorption, Distribution and Excretion (Complete) data for L-Threonine (12 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
The evidence indicates that excess threonine is converted to carbohydrate, liver lipids, and carbon dioxide.
L-Threonine is a large neutral amino acid that is indispensable. ... L-threonine does not take part in transamination reactions.
Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic.
The threonine dehydrogenase (TDG) pathway is a significant route of threonine degradation, yielding glycine in experimental animals, but has not been accurately quantitated in humans. Therefore, the effect of a large excess of dietary threonine, given either as free amino acid (+Thr) or as a constituent of protein (+P-Thr), on threonine catabolism to CO(2) and to glycine was studied in six healthy adult males using a 4-h constant infusion of L-[1-(13)C]threonine and [(15)N]glycine. Gas chromatography-combustion isotope ratio mass spectrometry was used to determine [(13)C]glycine produced from labeled threonine. Threonine intakes were higher on +Thr and +P-Thr diets compared with control (126, 126, and 50 micromol x kg(-1) x h(-1), SD 8, P < 0.0001). Threonine oxidation to CO(2) increased threefold in subjects on +Thr and +P-Thr vs. control (49, 45, and 15 micromol x kg(-1) x h(-1), SD 6, P < 0.0001). Threonine conversion to glycine tended to be higher on +Thr and +P-Thr vs. control (3.5, 3.4, and 1.6 micromol x kg(-1) x h(-1), SD 1.3, P = 0.06). The TDG pathway accounted for only 7-11% of total threonine catabolism and therefore is a minor pathway in the human adult.
For more Metabolism/Metabolites (Complete) data for L-Threonine (8 total), please visit the HSDB record page.

Wikipedia

Threonine

Drug Warnings

... In this placebo-controlled crossover study, the effect of supplemental oral threonine (THR) on the plasma amino acid concentrations of 12 patients with hyperphenylalaninemia was investigated. Before starting the first treatment period of this cross-over study, the patients were randomly assigned to one of two groups supplemented either with approximately 50 mg THR/kg per day or with a similar amount of maltodextrin as placebo. After a feeding period of 8 weeks and a wash-out period of 8 weeks, the supplements were crossed over and the study continued for an additional 8 weeks. Blood was obtained at the start and the end of each supplementation period. Dietary THR supplementation of approximately 50 mg/kg per day resulted in a significant decrease of plasma phenylalanine (PHE) levels ( P = 0.0234). There was a close positive correlation between plasma and urinary PHE concentrations ( P < 0.001) indicating that the lower plasma PHE levels in the THR supplemented patients were not caused by higher urinary excretion of PHE. CONCLUSIONS: The data of the present study show that oral THR supplementation has a clear plasma-PHE-reducing effect but they do not allow any conclusion about the mechanisms responsible for the observed effect. Although it seems attractive on the basis of the present data to use THR supplementation in patients with hyperphenylalaninemia, the mechanism of the observed effect should be clarified before introduction of such a treatment in these patients.
A two center, double-blind, placebo-controlled treatment trial with oral branched chain amino acids (BCAA) (L-leucine 12 g, L-isoleucine 8 g, and L-valine 6.4 g daily) or L-threonine (4 g daily) with pyridoxal phosphate (160 mg daily) /was conducted/ for six months in patients with amyotrophic lateral sclerosis (ALS). ... The amino acids were well tolerated. The results of our study failed to show a beneficial effect of BCAA or L-threonine treatment for six months on the disease course in ALS. The higher rate of loss of pulmonary function in patients treated with BCAA or L-threonine may have been due to chance, but an adverse effect of these amino acids cannot be ruled out.
The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. Increasing the threonine in plasma leads to increasing brain glycine and thereby affects the neurotransmitter balance in the brain. This may have consequences for brain development during early postnatal life. Therefore, excessive threonine intake during infant feeding should be avoided.

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic; Hair conditioning

Methods of Manufacturing

Hydrolysis of protein (casein), organic synthesis.

General Manufacturing Information

L-Threonine: ACTIVE
Threonine: ACTIVE
The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: threonine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: threonine; Matrix: feeds; Detection Limit: not provided.
Method: AOAC 999.13; Procedure: high performance liquid chromatography post-column derivatization; Analyte: threonine; Matrix: feed grade amino acid trade products or in premixes with more than 10% individual amino acid content; Detection Limit: not provided.

Interactions

A methionine-threonine-supplemented low (8.5%) casein diet (8.5CMT) reduced symptoms such as proteinuria in nephritic rats without severe protein malnutrition. ... This study ... examined whether or not L-arginine supplementation to 8.5CMT would exacerbate proteinuria and other symptoms in nephritic rats. Male Wistar rats with glomerulonephritis induced by a single intravenous injection of nephrotoxic serum were fed either a 20% casein diet (control), 8.5% casein diet, 8.5CMT, or L-arginine-supplemented 8.5CMT (8.5CMTA) for 16 days. The 8.5CMTA, as compared with the 8.5CMT, aggravated proteinuria and glomerulonephritis. Administration of L-N(G)-nitroarginine methyl ester, an inhibitor of nitric oxide synthase, to 8.5CMTA-fed nephritic rats by drinking water for 14 days canceled the adverse effect of L-arginine on proteinuria and histopathological damage in glomeruli. These results suggest that the supplementation of L-arginine makes exacerbation via nitric oxide production in glomerulonephritis.
Rats fed a low-protein diet and administered 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione (NTBC) orally at 30 umol/kg/day (10 mg/kg/day) or fed a low-protein diet containing 5 ppm NTBC develop lesions to the cornea of the eye within 3-8 days of exposure with an incidence of about 80%. This treatment also produces a marked inhibition of both hepatic and renal 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity, an induction of hepatic but not renal tyrosine amino transferase activity, and a marked tyrosinemia in the plasma and aqueous humor. The extent of tyrosinemia and changes in the activity of tyrosine catabolic enzymes are similar to those reported for rats fed a normal protein diet and administered NTBC orally at 30 mumol/kg/day. However, the onset of corneal lesions occurs much earlier in rats fed a low-protein diet. The adverse ocular effects of NTBC can be alleviated by supplementing the low-protein diet with 1% w/w threonine. The protection afforded by threonine inclusion in the diet was not due to any amelioration in the extent of inhibition of hepatic HPPD activity or reduction in the extent of the tyrosinemia as measured 8 days after treatment. Rats fed L-tyrosine at 5% w/w in a low-protein diet rapidly develop lesions to the cornea of the eye, which are associated with a marked tyrosinemia, increased hepatic tyrosine aminotransferase activity, and about a 50% reduction in the activity of hepatic HPPD. The onset of corneal lesions produced by feeding a high tyrosine diet could be delayed, but not prevented, by inclusion of 1% w/w threonine in the low-protein diet. The basis for the beneficial effect of dietary supplementation of threonine in alleviating the corneal lesions produced by NTBC is unclear. However, our findings do illustrate that protein deficiency limits the ability of the rat to respond to a tyrosine load produced by inhibition of HPPD.

Dates

Last modified: 08-15-2023
Inoue et al. Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, doi: 10.1038/nchem.554, published online 21 February 2010 http://www.nature.com/nchem
Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem

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